molecular formula C8H11NO2 B1581803 Ethyl 5-methyl-1H-pyrrole-2-carboxylate CAS No. 3284-51-3

Ethyl 5-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B1581803
CAS No.: 3284-51-3
M. Wt: 153.18 g/mol
InChI Key: RIUNZXNCMZMRMP-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-1H-pyrrole-2-carboxylate is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This specific compound is characterized by an ethyl ester group at the second position and a methyl group at the fifth position of the pyrrole ring. It is commonly used in organic synthesis and has various applications in scientific research and industry.

Scientific Research Applications

Ethyl 5-methyl-1H-pyrrole-2-carboxylate has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research explores its use in drug development, particularly in designing molecules that target specific biological pathways.

    Industry: It serves as an intermediate in the production of dyes, pigments, and other fine chemicals.

Safety and Hazards

This compound has been classified with the signal word “Warning”. The hazard statements associated with it are H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P270) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 5-methyl-1H-pyrrole-2-carboxylate can be synthesized through several methods. One common approach involves the condensation of ethyl acetoacetate with methylamine, followed by cyclization and esterification. The reaction typically requires a solvent such as ethanol and a catalyst like p-toluenesulfonic acid. The mixture is heated under reflux conditions to facilitate the formation of the pyrrole ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent production quality. Industrial methods may also employ alternative catalysts and solvents to optimize the reaction conditions.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-methyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding pyrrole-2-carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to produce pyrrole-2-carboxylate derivatives.

    Substitution: Electrophilic substitution reactions are common, where the methyl group can be substituted with other functional groups using reagents like bromine or chlorine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Pyrrole-2-carboxylic acids.

    Reduction: Pyrrole-2-carboxylate derivatives.

    Substitution: Halogenated pyrrole derivatives.

Comparison with Similar Compounds

    Ethyl 1H-pyrrole-2-carboxylate: Lacks the methyl group at the fifth position.

    Methyl 5-methyl-1H-pyrrole-2-carboxylate: Has a methyl ester instead of an ethyl ester.

    Ethyl 4-methyl-1H-pyrrole-2-carboxylate: Methyl group is at the fourth position instead of the fifth.

Uniqueness: this compound is unique due to the specific positioning of the methyl and ethyl ester groups, which influence its reactivity and interaction with other molecules. This structural arrangement can result in distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

ethyl 5-methyl-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-3-11-8(10)7-5-4-6(2)9-7/h4-5,9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIUNZXNCMZMRMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10186506
Record name 1H-Pyrrole-2-carboxylic acid, 5-methyl-, ethyl ester
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URL https://comptox.epa.gov/dashboard/DTXSID10186506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3284-51-3
Record name 1H-Pyrrole-2-carboxylic acid, 5-methyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3284-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrole-2-carboxylic acid, 5-methyl-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003284513
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 5-methyl-1H-pyrrole-2-carboxylate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81362
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Pyrrole-2-carboxylic acid, 5-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10186506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 4-neck 22 L round bottom flask equipped with an overhead stirrer, liquid addition funnel, nitrogen inlet and an internal temperature probe was charged ethyl 3-oxobutanoate (1952 g, 15.0 mol) and glacial acetic acid (5 L). The resulting solution was cooled to 0° C. with an ice water bath and an aqueous solution of sodium nitrite (1242 g, 18.0 mol, 1.2 eq, in 1875 ml of water) was added slowly (4.5 h) not allowing the internal temperature above 10° C. The homogeneous red solution was allowed to warm to ambient and stirred for 48 h. The solution color changed from light red to yellow. Reaction vessel was then placed in a heating mantle, fitted with a reflux condenser and acetylacetaldehyde dimethyl acetal (1982 g, 15.0 mol, 1 eq) was added in one portion (the top of the reflux condenser was left open to air to allow for the rapid gas evolution during the addition of the zinc). Zinc (dust, 2156 g, 33 mol, 2.2 eq) was added in portions (at a rate such that gas evolution was controlled) over 4 h. The addition of zinc brought the reaction to reflux and after addition the dark red solution was heated at reflux for an additional 1.5 h. Contents of the reaction were poured hot into a 50 L container with 20 kg of ice and allowed to stir for 16 h. Resulting suspension was filtered, dried in convection oven and recrystallized with hot heptane yielding a light yellow solid (312 g, 13.6% yield).
Quantity
1952 g
Type
reactant
Reaction Step One
Quantity
5 L
Type
reactant
Reaction Step One
Quantity
1875 mL
Type
reactant
Reaction Step Two
Quantity
1982 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
20 kg
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Name
Quantity
2156 g
Type
catalyst
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Name
Yield
13.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the main structural feature of Ethyl 5-methyl-1H-pyrrole-2-carboxylate revealed by its crystal structure?

A1: X-ray crystallography studies revealed that this compound molecules form centrosymmetric dimers through a pair of N—H⋯O hydrogen bonds. [] This indicates that the molecule can interact with itself through hydrogen bonding, which could have implications for its packing in the solid state and potentially influence its physical properties.

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